An In-Depth Technical Guide to 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline (CAS No. 1039930-62-5)
An In-Depth Technical Guide to 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline (CAS No. 1039930-62-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline, CAS number 1039930-62-5. While detailed experimental data for this specific molecule is not extensively published, this document, grounded in established chemical principles and data from analogous structures, offers valuable insights for researchers. We will explore its molecular structure, physicochemical properties, a probable synthetic route with a detailed experimental protocol, and potential applications in medicinal chemistry and materials science. This guide aims to serve as a foundational resource for professionals interested in the synthesis and utilization of novel aniline derivatives.
Introduction
2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline is a unique aromatic amine featuring a tert-pentyl ether moiety attached to a methyl group at the ortho position of an aniline ring. The strategic placement of these functional groups suggests its potential as a versatile building block in organic synthesis. The aniline core is a well-established pharmacophore and a key component in numerous dyes and polymers.[1] The introduction of a sterically hindered tert-pentyl ether group can significantly influence the molecule's lipophilicity, metabolic stability, and conformational rigidity, making it an intriguing candidate for investigation in drug discovery and materials science.
Physicochemical Properties
Based on its structure and information from chemical suppliers, the key physicochemical properties of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline are summarized below.[2][3]
| Property | Value | Source |
| CAS Number | 1039930-62-5 | [2][3] |
| Molecular Formula | C₁₂H₁₉NO | [2][3] |
| Molecular Weight | 193.29 g/mol | [2][3] |
| Physical Form | Liquid | [2] |
| Purity | Typically ≥95% | [2] |
| Synonym(s) | 2-[(tert-pentyloxy)methyl]phenylamine | [2] |
| Storage | Room Temperature | [2] |
Proposed Synthesis and Mechanism
A highly plausible and efficient method for the synthesis of 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline is the Williamson ether synthesis.[4][5] This classic SN2 reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the synthesis would proceed in two main steps: the formation of a sodium alkoxide from a suitable alcohol, followed by its reaction with 2-aminobenzyl alcohol.
Synthetic Scheme
The proposed two-step synthesis starts from commercially available 2-aminobenzyl alcohol and tert-amyl alcohol (2-methyl-2-butanol).
Caption: Proposed synthetic pathway for 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline.
Detailed Experimental Protocol
Step 1: Preparation of Sodium tert-pentoxide
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry tetrahydrofuran (THF).
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Add sodium hydride (NaH, 60% dispersion in mineral oil) to the THF and stir the suspension.
-
Slowly add tert-amyl alcohol (2-methyl-2-butanol) to the stirred suspension at room temperature. The addition should be done dropwise to control the evolution of hydrogen gas.
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After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, to ensure complete formation of the sodium tert-pentoxide.
Step 2: Williamson Ether Synthesis
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In a separate flask, dissolve 2-aminobenzyl alcohol in dry THF.
-
Slowly add the solution of 2-aminobenzyl alcohol to the freshly prepared sodium tert-pentoxide solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water to destroy any unreacted NaH.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline.
Mechanistic Considerations and Rationale
The Williamson ether synthesis is an effective method for preparing ethers via an SN2 mechanism.[5] The choice of a primary alcohol derivative (2-aminobenzyl alcohol) as the electrophile and a tertiary alkoxide (sodium tert-pentoxide) as the nucleophile is crucial. This pathway is preferred because tertiary alkyl halides are prone to elimination reactions under basic conditions.[5] The use of a strong, non-nucleophilic base like sodium hydride ensures the complete deprotonation of the sterically hindered tert-amyl alcohol to form the alkoxide.[4] The aniline's amino group is less nucleophilic than the alkoxide and is not expected to significantly interfere with the reaction, although some N-alkylation could occur as a minor side reaction.[6]
Potential Applications
While specific applications for 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline have not been documented in the literature, its structure suggests several areas of interest for further research.
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Medicinal Chemistry: Aniline and its derivatives are foundational in the synthesis of a wide array of pharmaceuticals.[1][7] The introduction of the bulky and lipophilic tert-pentyl ether group could be explored to modulate the pharmacokinetic properties of new drug candidates, potentially enhancing membrane permeability or reducing metabolic degradation. The aniline moiety can also serve as a precursor for the synthesis of more complex heterocyclic systems, such as quinolines and quinazolines, which are known for their diverse biological activities.[8][9]
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Materials Science: Aniline derivatives are key monomers in the production of conducting polymers and copolymers.[10] The properties of these polymers, such as solubility and conductivity, can be fine-tuned by modifying the aniline structure. The tert-pentyl ether substituent could enhance the solubility of the resulting polymer in organic solvents, facilitating its processing and application in areas like anti-corrosion coatings or sensors.
Characterization and Analytical Data
Comprehensive characterization of the synthesized 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline would be essential for confirming its identity and purity. The following analytical techniques would be recommended:
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the aniline ring, the benzylic methylene protons, and the protons of the tert-pentyl group (ethyl and two methyl groups). |
| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, the ether oxygen-linked quaternary carbon, and the carbons of the tert-pentyl group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of 193.29. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and the C-O stretching of the ether linkage. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound. |
Conclusion
2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline is a compound with significant potential as a building block in both medicinal chemistry and materials science. Although detailed published research on this specific molecule is scarce, this guide provides a solid foundation for its synthesis and exploration. The proposed Williamson ether synthesis offers a reliable and scalable route to this compound. The unique combination of a reactive aniline core and a sterically demanding, lipophilic ether side chain makes it a promising candidate for the development of novel pharmaceuticals and advanced materials. Further investigation into its properties and applications is highly encouraged.
References
-
Minal Specialities. The Role of N-Methylaniline in the Oil & Gas Industry. Minal Specialities. Accessed January 28, 2026. [Link]
-
Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity | Open Access Journals - Research and Reviews. Accessed January 28, 2026. [Link]
-
Usmanova GS, Latypova LR, Yusupova AR, Mustafin AG. (PDF) Preparation of copolymers based on aniline and 2[2-chloro-1-methylbut-2-en-1-yl]aniline and their application for the removal of methyl orange from aqueous solutions. ResearchGate. Published December 12, 2025. Accessed January 28, 2026. [Link]
- Method for producing 2-aminobenzyl alcohol derivative.
-
tert-Amyl methyl ether. Wikipedia. Accessed January 28, 2026. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. Accessed January 28, 2026. [Link]
-
Williamson ether synthesis. Wikipedia. Accessed January 28, 2026. [Link]
-
Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines. ACS Publications. Published October 11, 2021. Accessed January 28, 2026. [Link]
-
tert-Amyl Methyl Ether (TAME). Thermodynamic Analysis of Reaction Equilibria in the Liquid Phase | Request PDF. ResearchGate. Published August 10, 2025. Accessed January 28, 2026. [Link]
-
tert-Butyl Ethers. Organic Chemistry Portal. Accessed January 28, 2026. [Link]
-
Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. ResearchGate. Published February 9, 2024. Accessed January 28, 2026. [Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts. Published January 23, 2023. Accessed January 28, 2026. [Link]
-
tert-Amyl alcohol. Sciencemadness Wiki. Published October 15, 2025. Accessed January 28, 2026. [Link]
- Two-step method for preparing n-methylaniline.
-
What is the best procedure to synthesize p-aminobenzyl alcohol? ResearchGate. Published November 23, 2012. Accessed January 28, 2026. [Link]
-
How to do Williamson ether synthesis while I have tertiary amine in my compound. Quora. Published May 1, 2021. Accessed January 28, 2026. [Link]
-
Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve | Request PDF. ResearchGate. Published August 6, 2025. Accessed January 28, 2026. [Link]
-
Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Master Organic Chemistry. Published November 7, 2014. Accessed January 28, 2026. [Link]
- Process for producing 4-aminobenzyl alcohol derivatives.
- Synthesis of n-methylaniline.
-
2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone. ResearchGate. Accessed January 28, 2026. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 2-{[(2-methylbutan-2-yl)oxy]methyl}aniline | 1039930-62-5 [sigmaaldrich.com]
- 3. 1039930-62-5|2-{[(2-methylbutan-2-yl)oxy]methyl}aniline|BLD Pharm [bldpharm.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. echemi.com [echemi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. rroij.com [rroij.com]








